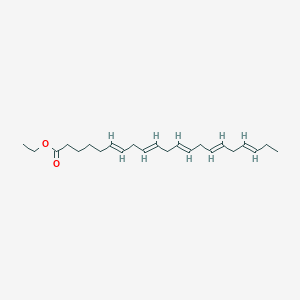
ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound characterized by its multiple conjugated double bonds. This compound is part of a broader class of polyunsaturated fatty acid esters, which are known for their significant roles in various biological and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of the corresponding polyunsaturated fatty acid with ethanol. This reaction is often catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the polyunsaturated fatty acid from natural sources, followed by its esterification. Advanced techniques such as continuous flow reactors and high-efficiency separation processes are employed to optimize production efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and peroxides, which are important intermediates in organic synthesis.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its metabolites can modulate signaling pathways related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid
- (3E,6E,9E,12E,15E,18E)-3,6,9,12,15,18-Henicosahexaene
- (3E,6E,9E,12E,15E,18E)-22-bromodocosa-3,6,9,12,15,18-hexaene
Uniqueness
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific interactions with biological membranes and enzymes.
Eigenschaften
Molekularformel |
C23H36O2 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+ |
InChI-Schlüssel |
RKAKAVQIMCZXPE-LRKAYDMASA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


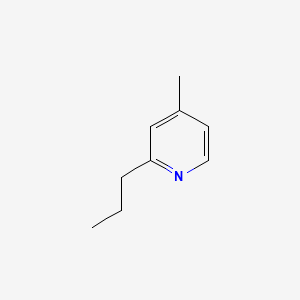
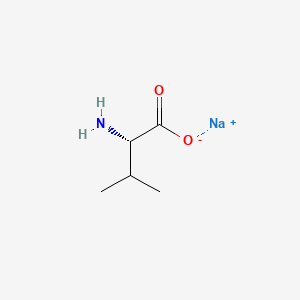
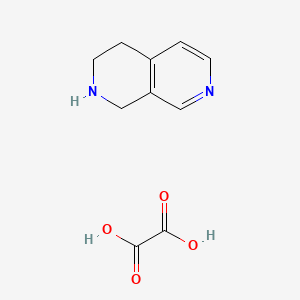
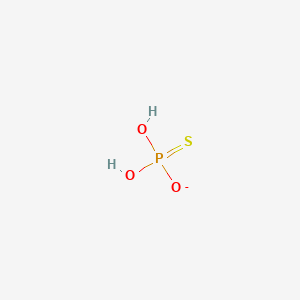
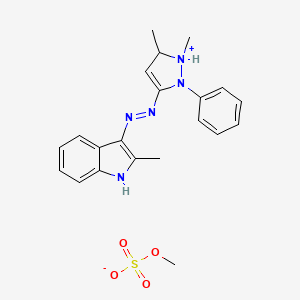
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)

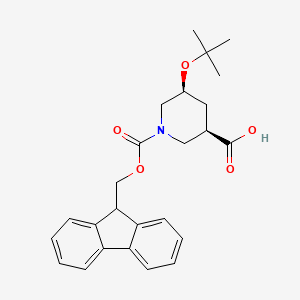
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
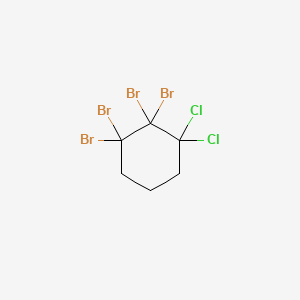
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
